cis-2-tert-Butylcyclohexyl acetate

Description

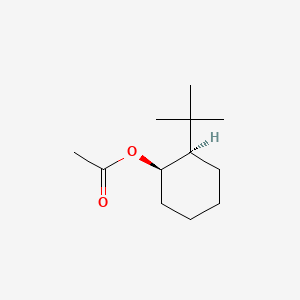

Structure

3D Structure

Properties

CAS No. |

20298-69-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(1S,2S)-2-tert-butylcyclohexyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |

InChI Key |

FINOAUDUYKVGDS-MNOVXSKESA-N |

SMILES |

CC(=O)OC1CCCCC1C(C)(C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |

Canonical SMILES |

CC(=O)OC1CCCCC1C(C)(C)C |

Other CAS No. |

20298-69-5 |

physical_description |

Pellets or Large Crystals; Liquid |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-tert-Butylcyclohexyl acetate (B1210297) is a chemical compound valued in various industrial applications, notably as a fragrance ingredient. Its specific stereochemistry plays a crucial role in its olfactory properties and chemical behavior. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who may work with or encounter this molecule.

Chemical and Physical Properties

The fundamental chemical and physical properties of cis-2-tert-Butylcyclohexyl acetate are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings. The data has been compiled from various chemical databases and literature sources.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 20298-69-5 |

| Appearance | Pellets or Large Crystals; Liquid |

| Boiling Point | 222.2 ± 8.0 °C at 760 mmHg[1] |

| Melting Point | Not available |

| Density | 0.9 ± 0.1 g/cm³[1] |

| Refractive Index | 1.451[1] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[1] |

| Flash Point | 90.8 ± 6.0 °C[1] |

| Solubility | Insoluble in water; Soluble in alcohol. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) of cis-4-(tert-butyl)cyclohexyl acetate [2]

-

δ = 4.99 (m, 1H, CHOAc) : This multiplet corresponds to the proton on the carbon bearing the acetate group.

-

δ = 2.05 (s, 3H, CH₃CO) : A singlet for the methyl protons of the acetate group.

-

δ = 1.96–1.90 (m, 2H), 1.61–1.55 (m, 2H), 1.45 (tt, J₁ = 13.9 Hz, J₂ = 3.2 Hz, 2H), 1.33–1.23 (m, 2H) : These multiplets represent the protons of the cyclohexane (B81311) ring.

-

δ = 1.02 (tt, J₁ = 12.0 Hz, J₂ = 3.0 Hz, 1H, CH-C(CH₃)₃) : The proton on the carbon attached to the tert-butyl group.

-

δ = 0.86 (s, 9H, C(CH₃)₃) : A singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR (CDCl₃, 100.6 MHz) of cis-4-(tert-butyl)cyclohexyl acetate [2]

-

δ = 170.8 (C=O) : The carbonyl carbon of the acetate group.

-

δ = 69.6 (CHOAc) : The carbon of the cyclohexane ring bonded to the oxygen of the acetate group.

-

δ = 47.8, 32.7, 30.8, 27.6, 21.8, 21.6 : Resonances corresponding to the other carbons of the cyclohexane ring and the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated around 1735 cm⁻¹ due to the C=O stretching of the ester group. Additionally, C-O stretching bands are expected in the region of 1240-1030 cm⁻¹ . The spectrum would also feature C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 198. A prominent fragment would be the loss of acetic acid (60 Da), resulting in a peak at m/z = 138 . Other significant fragments would arise from the further fragmentation of the cyclohexyl ring and the tert-butyl group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cis-2-tert-butylcyclohexanol (B1618334). The precursor alcohol can be synthesized by the catalytic hydrogenation of 2-tert-butylphenol.

Experimental Protocol: Acetylation of cis-2-tert-Butylcyclohexanol

This protocol is adapted from general procedures for the acetylation of alcohols.

Materials:

-

cis-2-tert-Butylcyclohexanol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cis-2-tert-butylcyclohexanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol (B129727).

-

Remove the pyridine and methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ solution (to neutralize any acetic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its basic physical properties to detailed spectroscopic analysis.

Safety Information

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound, catering to the needs of researchers and professionals in related fields. The presented data on its physical properties, spectroscopic characteristics, and a detailed synthesis protocol are intended to serve as a valuable resource for scientific endeavors involving this compound. The provided workflow for compound identification further outlines a systematic approach to its characterization. As with any chemical, adherence to proper safety protocols is paramount during its handling and use.

References

An In-depth Technical Guide to cis-2-tert-Butylcyclohexyl Acetate

This technical guide provides a comprehensive overview of cis-2-tert-Butylcyclohexyl acetate (B1210297), a significant fragrance ingredient. The document details its chemical identity, physicochemical properties, synthesis, and analytical protocols, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of chemical compounds is critical for unambiguous identification in research and industry. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for cis-2-tert-Butylcyclohexyl acetate is [(1S,2S)-2-tert-butylcyclohexyl] acetate [1]. This name precisely describes the stereochemistry of the molecule, indicating the cis relationship between the tert-butyl group and the acetate group on the cyclohexane (B81311) ring. Other systematic names include (2-tert-butylcyclohexyl) acetate and [(1R,2R)-2-tert-butylcyclohexyl] acetate.

In addition to its systematic IUPAC name, this compound is known by a variety of synonyms in commercial and academic contexts. These synonyms are often historical or trivial names that have persisted in use.

A comprehensive list of synonyms includes:

-

This compound

-

o-tert-Butylcyclohexyl acetate

-

Verdox

-

Grumex

-

2-t-Butylcyclohexyl acetate

-

2-tert-Butylcyclohexanol acetate

-

1-Acetoxy-2-tert-butylcyclohexane

-

2-(1,1-Dimethylethyl)cyclohexanol acetate

-

Cyclohexanol, 2-(1,1-dimethylethyl)-, acetate, cis-

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in various formulations and for predicting its behavior in different environments. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol [1] |

| Appearance | Colorless liquid or pellets/large crystals[1] |

| Boiling Point | 222.22 °C @ 760.00 mm Hg (estimated) |

| Flash Point | 196.00 °F (90.80 °C) (estimated) |

| Density | 0.941 g/cm³ |

| Vapor Pressure | 0.103000 mmHg @ 25.00 °C (estimated) |

| logP (o/w) | 4.057 (estimated) |

| CAS Number | 20298-69-5[1] |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication of scientific findings and for process development. This section outlines the synthesis and analytical characterization of this compound.

The synthesis of this compound is typically achieved through a two-step process: the catalytic hydrogenation of o-tert-butylphenol to produce cis-2-tert-butylcyclohexanol (B1618334), followed by the esterification of the alcohol with acetic anhydride (B1165640).

Step 1: Catalytic Hydrogenation of o-tert-Butylphenol

This step focuses on the stereoselective synthesis of the precursor alcohol, cis-2-tert-butylcyclohexanol.

-

Materials:

-

o-tert-butylphenol

-

Dehydrated ethanol (B145695)

-

Active Raney Nickel catalyst

-

-

Procedure:

-

Dissolve o-tert-butylphenol (95-105g) in dehydrated ethanol (110ml).

-

Place the solution in a 500ml autoclave along with an active Raney Nickel catalyst (15-25g).

-

Carry out the hydrogenation reaction at a temperature of 145-150 °C and a pressure of 55-60 kg/cm ² for 3.5 hours.

-

After the reaction, cool the mixture to near room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Recover the ethanol by distillation.

-

Purify the resulting cis-2-tert-butylcyclohexanol by vacuum distillation.

-

Step 2: Esterification of cis-2-tert-Butylcyclohexanol

The final product is synthesized by the esterification of the intermediate alcohol.

-

Materials:

-

cis-2-tert-butylcyclohexanol (295-305g)

-

Anhydrous sodium acetate (15-25g)

-

Acetic anhydride (205-215g)

-

-

Procedure:

-

Combine cis-2-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride in a flask.

-

Heat the mixture under reflux at 145-150 °C for 5 hours using an electric mantle.

-

After cooling, wash the reactant successively with water, a 2% NaOH solution, and a saturated common salt solution.

-

Purify the final product, this compound, by vacuum fractionation to yield 370-380g.

-

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method.

-

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar capillary column is typically used.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A small volume of the sample, diluted in a suitable solvent like dichloromethane (B109758) or ethanol, is injected into the GC.

-

Temperature Program: An appropriate temperature gradient is applied to the GC oven to separate the components of the mixture.

-

Detection: The mass spectrometer detects the eluted compounds, providing a mass spectrum for each peak which can be compared to a library of known spectra for identification. The retention time from the gas chromatogram is also a key identifier.

Logical Workflow: Synthesis of this compound

The synthesis of this compound follows a logical progression from starting materials to the final product. This workflow can be visualized to clearly illustrate the sequence of reactions and the key reagents involved.

This diagram outlines the multi-step synthesis process, beginning with the alkylation of phenol with isobutene to produce the key intermediate, o-tert-butylphenol. This is followed by the catalytic hydrogenation to form cis-2-tert-butylcyclohexanol, and finally, the esterification to yield the target molecule, this compound. Each step highlights the primary reagents and conditions necessary for the transformation.

References

A Comprehensive Technical Guide to cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-tert-Butylcyclohexyl acetate (B1210297) is a chemical compound primarily utilized as a fragrance ingredient in a wide array of consumer products, from perfumes and cosmetics to household cleaners.[1][2] Its characteristic fruity and woody aroma makes it a valuable component in the fragrance industry.[2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its known applications and safety profile. The primary Chemical Abstracts Service (CAS) number for cis-2-tert-Butylcyclohexyl acetate is 20298-69-5 .[3] A deprecated CAS number for this compound is 301318-15-0.

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its physical and chemical characteristics.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [3] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 220 - 222 °C | |

| Density | 0.941 g/cm³ | |

| Refractive Index | n20/D 1.450 - 1.455 | |

| Flash Point | 90.8 °C (195.4 °F) | |

| Vapor Pressure | 0.103 mmHg @ 25 °C | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) | [1] |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source(s) |

| LogP (o/w) | 4.057 | |

| Kovats Retention Index | 1281.6 (Standard non-polar column) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the catalytic hydrogenation of 2-tert-butylphenol (B146161) to produce cis-2-tert-butylcyclohexanol (B1618334). The second step is the esterification of the resulting alcohol with acetic anhydride.

Step 1: Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol

This procedure is based on catalytic hydrogenation principles, adapted from patent literature.[4][5]

-

Materials:

-

2-tert-butylphenol

-

Raney Nickel-Iron catalyst

-

This compound (as a reaction promoter)

-

High-pressure autoclave with a stirrer

-

Hydrogen gas source

-

Filtration apparatus

-

-

Procedure:

-

In a high-pressure autoclave, combine 2-tert-butylphenol and a Raney Nickel-Iron catalyst. A small amount of this compound can be added to enhance the cis-isomer selectivity.[4][5]

-

Seal the autoclave and purge with nitrogen gas to remove any air.

-

Pressurize the autoclave with hydrogen gas to approximately 20 bar.[4][5]

-

Heat the mixture to 100-130°C while stirring continuously.[4][5]

-

Maintain the reaction under these conditions for 10-13 hours, monitoring hydrogen uptake to assess reaction completion.[4][5]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The resulting crude product is cis-2-tert-butylcyclohexanol.

-

Step 2: Esterification of cis-2-tert-Butylcyclohexanol

This procedure outlines the esterification of the alcohol intermediate to the final product.

-

Materials:

-

cis-2-tert-butylcyclohexanol (from Step 1)

-

Acetic anhydride

-

Anhydrous sodium acetate (as a catalyst)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, combine cis-2-tert-butylcyclohexanol, acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis and quality control of fragrance compounds like this compound.[6][7][8]

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[6]

-

Capillary column suitable for fragrance analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol or dichloromethane.

-

Create a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 2-100 mg/L).[7]

-

For unknown samples, dissolve a known amount in the solvent.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold at 240°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Confirm the identity by comparing the mass spectrum with a reference library (e.g., NIST).

-

Quantify the compound by integrating the peak area and comparing it to the calibration curve.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

The primary application of this compound is in the fragrance industry.[1] It is used in a variety of products, including perfumes, soaps, detergents, and other scented consumer goods.[2] Toxicological and dermatological reviews have been conducted to assess its safety for use as a fragrance ingredient.[] While it is classified as toxic to aquatic life with long-lasting effects, it is not classified as hazardous for human health under normal use conditions.[10][11] There is no significant evidence in the scientific literature to suggest that this compound has specific signaling pathway interactions or is being investigated as a drug development candidate. Its biological effects are primarily related to its potential for skin sensitization in some individuals when used in fragrances.[]

Conclusion

This compound is a commercially important fragrance compound with well-defined chemical and physical properties. Its synthesis is a two-step process involving hydrogenation and esterification, and its analysis is readily achieved using standard techniques like GC-MS. While its primary role is in the fragrance industry, a thorough understanding of its properties and synthesis is valuable for researchers and professionals in various chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]

- 3. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 5. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 6. testinglab.com [testinglab.com]

- 7. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 8. shimadzu.com [shimadzu.com]

- 10. echemi.com [echemi.com]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to the Molecular Structure of cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of cis-2-tert-butylcyclohexyl acetate (B1210297), a key fragrance ingredient and a molecule of significant interest in stereochemical studies. This document delves into its conformational analysis, spectroscopic signature, and synthetic pathway, presenting quantitative data in structured tables and detailed experimental protocols.

Molecular Structure and Conformational Analysis

The structure of cis-2-tert-butylcyclohexyl acetate is defined by a cyclohexane (B81311) ring substituted with a tert-butyl group and an acetate group on adjacent carbons (C1 and C2) with a cis stereochemical relationship. The most critical aspect of its three-dimensional structure is the conformational preference of the cyclohexane ring.

Due to the significant steric bulk of the tert-butyl group, it possesses a very high A-value (approximately 5 kcal/mol), meaning it strongly favors an equatorial position to minimize 1,3-diaxial interactions. This preference effectively "locks" the cyclohexane ring into a specific chair conformation. In the cis isomer, with the tert-butyl group in the equatorial position, the adjacent acetate group is forced into the less sterically favorable axial position.

This conformational lock has profound implications for the molecule's reactivity and spectroscopic properties. The axial orientation of the acetate group influences its chemical environment, which can be observed in NMR spectroscopy.

Figure 1: Conformational equilibrium of this compound.

Quantitative Structural Data

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (cyclohexane) | 1.53 - 1.54 |

| C-O (ester) | 1.35 |

| C=O (ester) | 1.21 |

| C-H | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-C-C (cyclohexane) | 111 - 112 |

| O-C-C (ester linkage) | 109.5 |

| O=C-O (ester) | 123.0 |

Spectroscopic Characterization

The locked conformation of this compound gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton on the carbon bearing the axial acetate group (C1) is expected to appear as a broad multiplet at a characteristic downfield shift. The coupling constants of this proton with the adjacent methylene (B1212753) protons on the cyclohexane ring would be indicative of its axial orientation (small axial-equatorial and equatorial-equatorial couplings). The nine protons of the tert-butyl group will appear as a sharp singlet, and the three protons of the acetate methyl group will also be a singlet.

¹³C NMR: The carbon atoms of the cyclohexane ring will show distinct chemical shifts due to the different steric and electronic environments of the axial and equatorial positions. The carbon attached to the axial acetate group (C1) will be shifted downfield.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~0.8-1.0 | Singlet | 9H |

| -OCOCH₃ | ~2.0 | Singlet | 3H |

| Cyclohexane-H | ~1.2-2.2 | Multiplets | 10H |

| H-C-OAc (axial) | ~4.5-5.0 | Multiplet (broad) | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~27 |

| -C(CH₃)₃ | ~32 |

| -OCOCH₃ | ~21 |

| Cyclohexane Carbons | ~20-40 |

| C-OAc | ~70-75 |

| C=O | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester functional group, typically appearing around 1735-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations and the characteristic C-H stretching and bending frequencies of the alkyl groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1000-1300 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 198 is often weak or absent. A prominent peak is observed at m/z 138, corresponding to the loss of acetic acid (M - 60). Another significant fragment is the tert-butyl cation at m/z 57.

| m/z | Relative Intensity | Proposed Fragment |

| 138 | High | [M - CH₃COOH]⁺ |

| 123 | Moderate | [M - CH₃COOH - CH₃]⁺ |

| 82 | High | [C₆H₁₀]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of cis-2-tert-butylcyclohexanol (B1618334).

Synthesis of this compound

This protocol describes a general method for the acetylation of cis-2-tert-butylcyclohexanol.

Figure 2: General workflow for the synthesis of this compound.

Materials:

-

cis-2-tert-butylcyclohexanol

-

Acetic anhydride

-

Pyridine (or another suitable catalyst, e.g., DMAP)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of cis-2-tert-butylcyclohexanol (1.0 eq) in a suitable solvent such as diethyl ether, add pyridine (1.2 eq).

-

Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Disclaimer: This guide is intended for informational purposes for a professional audience. All experimental work should be conducted in a properly equipped laboratory, following all appropriate safety precautions.

A Technical Guide to the Conformational Analysis of cis-2-tert-Butylcyclohexyl Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. This document provides a detailed technical examination of the conformational preferences of cis-2-tert-butylcyclohexyl acetate (B1210297). Due to the pronounced steric demands of the tert-butyl group, the cyclohexane (B81311) ring is effectively "locked" into a specific chair conformation. This guide elucidates the energetic principles governing this equilibrium, presents quantitative data derived from established A-values, outlines the key experimental and computational methodologies for such analyses, and provides a clear visual representation of the conformational equilibrium.

Introduction to Cyclohexane Conformations

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize both angular and torsional strain. In this conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (extending from the perimeter of the ring). Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.

For disubstituted cyclohexanes, the relative stability of the two possible chair conformers is determined by the steric interactions of the substituents. The steric strain experienced by an axial substituent, primarily due to 1,3-diaxial interactions with other axial hydrogens, is quantified by its A-value (Gibbs free energy difference, -ΔG°, between the equatorial and axial conformers). A larger A-value signifies a stronger preference for the equatorial position.

Conformational Equilibrium of cis-2-tert-Butylcyclohexyl Acetate

In the cis-1,2-disubstituted configuration, one substituent must occupy an axial position while the other occupies an equatorial position in any given chair conformation. The conformational equilibrium for this compound involves the interconversion between two distinct chair forms, as depicted below.

The key to understanding this equilibrium lies in the significant difference in steric bulk between the tert-butyl group and the acetate group. The tert-butyl group is exceptionally bulky and possesses one of the largest known A-values, creating severe steric strain when forced into an axial position.[1][2] This high energy cost means the equilibrium will overwhelmingly favor the conformer that places the tert-butyl group in the more spacious equatorial position.[3][4]

Quantitative Energetic Analysis

The preference for one conformer can be quantified by comparing the A-values of the two substituents.[2][5] The A-value represents the energetic penalty for a group being in the axial position.

Table 1: Substituent A-Values

| Substituent | A-Value (kcal/mol) | Reference |

| tert-Butyl (-C(CH₃)₃) | ~4.9 | [2][5] |

| Acetate (-OCOCH₃) | 0.71 | [6] |

The energy difference (ΔG°) between the two conformers can be estimated as the difference between the A-values of the groups that are axial in each conformation.

-

Conformer A (Axial Acetate): Steric strain ≈ A-value(Acetate) = 0.71 kcal/mol

-

Conformer B (Axial tert-Butyl): Steric strain ≈ A-value(tert-Butyl) = 4.9 kcal/mol

ΔG° = G°(Conformer B) - G°(Conformer A) ≈ 4.9 - 0.71 = 4.19 kcal/mol

This significant positive ΔG° indicates that Conformer A, with the equatorial tert-butyl group, is substantially more stable. The equilibrium constant (K_eq_) at 298 K (25 °C) can be calculated using the equation ΔG° = -RTln(K_eq_):

K_eq_ = e^(-ΔG°/RT) = e^(-4190 / (1.987 * 298)) ≈ 1180

Table 2: Conformational Population at 298 K

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) |

| A (Favored) | tert-Butyl (eq), Acetate (ax) | 0 | ~99.91% |

| B (Disfavored) | tert-Butyl (ax), Acetate (eq) | +4.19 | ~0.09% |

The data clearly shows that the equilibrium is overwhelmingly shifted towards the conformation where the bulky tert-butyl group occupies the equatorial position.

Visualization of Conformational Equilibrium

The logical relationship between the two chair conformers and the strong preference for the equatorial tert-butyl conformer is illustrated below.

References

An In-depth Technical Guide to the NMR Spectral Data of cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for cis-2-tert-Butylcyclohexyl acetate (B1210297). The information detailed herein is intended to support research, development, and quality control activities where the precise identification and characterization of this molecule are critical. This document presents quantitative ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram illustrating key NMR correlations.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for cis-2-tert-Butylcyclohexyl acetate, acquired in deuterated chloroform (B151607) (CDCl₃) at 25°C.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.61 | ddd | 10.9, 9.1, 4.5 | 1H | H-1 (axial) |

| 2.03 | s | - | 3H | -OCOCH₃ |

| 1.88 - 1.79 | m | - | 1H | Cyclohexyl-H |

| 1.78 - 1.68 | m | - | 2H | Cyclohexyl-H |

| 1.67 - 1.57 | m | - | 1H | H-2 (axial) |

| 1.55 - 1.45 | m | - | 1H | Cyclohexyl-H |

| 1.30 - 1.15 | m | - | 3H | Cyclohexyl-H |

| 1.13 - 1.02 | m | - | 1H | Cyclohexyl-H |

| 0.87 | s | - | 9H | -C(CH₃ )₃ |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C =O |

| 73.1 | C-1 |

| 52.1 | C-2 |

| 32.7 | -C (CH₃)₃ |

| 32.1 | Cyclohexyl-C |

| 28.3 | Cyclohexyl-C |

| 27.2 | -C(C H₃)₃ |

| 25.4 | Cyclohexyl-C |

| 21.4 | -OCOC H₃ |

| 20.7 | Cyclohexyl-C |

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, consistent with the data presented above.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

2.2 NMR Data Acquisition

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

Temperature: Maintain the probe temperature at 25°C.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm, centered around 5 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Pulse Width: A 30° pulse angle is recommended for quantitative measurements.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds. For more accurate integration of quaternary carbons, a longer delay (5-10s) may be necessary.

-

Number of Scans: 512-1024, depending on the sample concentration.

-

Pulse Width: A 30° pulse angle.

2.3 Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1 Hz for ¹³C spectra before performing the Fourier transform.

-

Phasing: Manually phase the spectra to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to the entire spectral width.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the central peak of the CDCl₃ solvent multiplet at 77.16 ppm.

-

Integration: Integrate all signals in the ¹H spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound. The cis configuration places both the tert-butyl group and the acetate group on the same side of the cyclohexane (B81311) ring. In the preferred chair conformation, the bulky tert-butyl group will occupy an equatorial position to minimize steric strain, which in turn forces the acetate group into an axial position. This conformational preference significantly influences the observed chemical shifts and coupling constants.

Figure 1. Molecular structure of this compound with key atoms highlighted.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-2-tert-butylcyclohexyl acetate (B1210297). Due to the limited availability of published, experimentally verified NMR data for this specific isomer, this document presents a comprehensive prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy, conformational analysis of substituted cyclohexanes, and comparative data from analogous compounds. This guide also outlines detailed experimental protocols for the synthesis of cis-2-tert-butylcyclohexyl acetate and the acquisition of its NMR spectra, making it a valuable resource for researchers working with this and related molecules.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the predominant chair conformation of the molecule, in which the bulky tert-butyl group occupies an equatorial position to minimize steric strain, forcing the adjacent acetate group into an axial position.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH-OAc) | 4.8 - 5.0 | ddd | J(H1-H2a) ≈ 3-4 (a-a), J(H1-H6e) ≈ 3-4 (a-e), J(H1-H6a) ≈ 8-10 (a-a) |

| H2 (CH-tBu) | 1.6 - 1.8 | m | - |

| Cyclohexyl CH₂ | 1.2 - 2.1 | m | - |

| Acetate CH₃ | 2.0 - 2.1 | s | - |

| tert-Butyl CH₃ | 0.9 - 1.0 | s | - |

Note: The chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. 's' denotes a singlet, 'ddd' denotes a doublet of doublet of doublets, and 'm' denotes a multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 171 |

| C1 (CH-OAc) | 70 - 75 |

| C2 (CH-tBu) | 50 - 55 |

| C(CH₃)₃ | 32 - 35 |

| C(CH₃)₃ | 27 - 29 |

| Cyclohexyl CH₂ | 20 - 40 |

| Acetate CH₃ | 21 - 22 |

Note: The chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the stereoselective synthesis of cis-2-tert-butylcyclohexanol (B1618334) followed by its acetylation.

Step 1: Synthesis of cis-2-tert-Butylcyclohexanol

A common method for the synthesis of cis-2-tert-butylcyclohexanol involves the catalytic hydrogenation of 2-tert-butylphenol (B146161).

-

Materials: 2-tert-butylphenol, Raney Nickel catalyst, ethanol (B145695) (or other suitable solvent), hydrogen gas source, high-pressure reactor (autoclave).

-

Procedure:

-

In a high-pressure reactor, a solution of 2-tert-butylphenol in ethanol is prepared.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is heated and stirred under hydrogen pressure. The specific temperature and pressure can be optimized but are typically in the range of 100-150°C and 50-100 atm.

-

The reaction is monitored by a suitable technique (e.g., GC-MS) until the starting material is consumed.

-

After cooling and venting the reactor, the catalyst is carefully filtered off.

-

The solvent is removed under reduced pressure to yield the crude cis-2-tert-butylcyclohexanol, which can be further purified by distillation or chromatography.

-

Step 2: Acetylation of cis-2-tert-Butylcyclohexanol

The synthesized alcohol is then acetylated to form the final product.

-

Materials: cis-2-tert-butylcyclohexanol, acetic anhydride (B1165640), pyridine (B92270) (or another suitable base catalyst), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

cis-2-tert-butylcyclohexanol is dissolved in the solvent in a round-bottom flask.

-

A slight excess of acetic anhydride and a catalytic amount of pyridine are added.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed with a dilute acid solution (to remove pyridine), a saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

NMR Sample Preparation and Data Acquisition

A standard protocol for preparing a sample for NMR analysis is as follows.[1][2][3][4][5]

-

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added if not already present in the solvent.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

¹H NMR Spectrum: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Spectrum: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in singlets for all carbon signals.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.

Caption: Chair conformation of this compound.

Caption: Experimental workflow for synthesis and NMR analysis.

References

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of cis-2-tert-Butylcyclohexyl acetate (B1210297). It includes a detailed summary of its characteristic vibrational frequencies, a step-by-step experimental protocol for obtaining the spectrum, and logical diagrams to visualize the analytical workflow and molecular vibrations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for molecular characterization.

Core Data Presentation: Infrared Spectral Data

The infrared spectrum of cis-2-tert-Butylcyclohexyl acetate is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, sourced from the Spectral Database for Organic Compounds (SDBS), is summarized in the table below for clear and easy comparison.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment | Functional Group |

| 2936 | 35 | C-H Asymmetric Stretch | Alkane (Cyclohexane & tert-Butyl) |

| 2862 | 50 | C-H Symmetric Stretch | Alkane (Cyclohexane & tert-Butyl) |

| 1738 | 15 | C=O Stretch | Ester |

| 1450 | 55 | C-H Bend (Scissoring) | Methylene (Cyclohexane) |

| 1366 | 40 | C-H Bend (Rocking) | tert-Butyl |

| 1238 | 20 | C-O Stretch | Ester |

| 1030 | 45 | C-O Stretch | Ester |

| 953 | 65 | C-C Stretch | Cyclohexane Ring |

Experimental Protocol: Obtaining the IR Spectrum

This section details the methodology for acquiring the infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable Salt Plates (e.g., NaCl or KBr)

-

Pipette or Micropipette

-

This compound sample (liquid)

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens tissue

II. Sample Preparation (Neat Liquid Film Method)

-

Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of a non-polar solvent on a lens tissue. Avoid using water as it will dissolve the salt plates.

-

Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental noise.

-

Sample Application: Place one to two drops of the liquid this compound onto the center of one salt plate.

-

Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.

-

Sample Placement: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

III. Data Acquisition

-

Spectral Range: Set the desired spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: Select an appropriate resolution, commonly 4 cm⁻¹.

-

Number of Scans: Set the number of scans to be averaged for the final spectrum (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

-

Acquire Spectrum: Initiate the spectral acquisition. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

IV. Data Processing and Analysis

-

Peak Picking: Use the spectrometer's software to identify and label the major absorption peaks.

-

Functional Group Assignment: Correlate the observed peak frequencies with known vibrational modes of functional groups to confirm the molecular structure of this compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the IR spectroscopy analysis of this compound.

Caption: Workflow for IR Spectroscopy Analysis.

Caption: Key Molecular Vibrations.

mass spectrometry of cis-2-tert-Butylcyclohexyl acetate

An In-depth Technical Guide to the Mass Spectrometry of cis-2-tert-Butylcyclohexyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a common fragrance ingredient. This document details the compound's mass spectral data, a representative experimental protocol for its analysis, and a visualization of its fragmentation pathway.

Mass Spectral Data

The mass spectrum of cis-2-tert-Butylcyclohexyl acetate is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data for the major ions observed in a typical electron ionization (EI) mass spectrum are summarized in the table below. The data is compiled from publicly available spectral databases.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 41 | 31.22 | C3H5+ |

| 43 | 62.48 | C2H3O+ (Acetyl Cation) |

| 57 | 99.99 | C4H9+ (tert-Butyl Cation) |

| 67 | 40.44 | C5H7+ |

| 82 | 78.80 | C6H10+ |

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile and semi-volatile organic compounds.

2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or hexane.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.

2.2. Gas Chromatography (GC) Conditions

-

Instrument: A standard gas chromatograph equipped with a capillary column.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

2.3. Mass Spectrometry (MS) Conditions

-

Instrument: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

2.4. Data Analysis

Acquired mass spectra can be compared against spectral libraries such as the NIST Mass Spectral Library for compound identification. The fragmentation pattern can be analyzed to confirm the structure of the analyte.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a complex process that leads to the formation of several characteristic ions. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 198. The most abundant fragment ion is typically the tert-butyl cation (m/z 57), formed by the cleavage of the bond between the cyclohexane (B81311) ring and the tert-butyl group. Another significant fragmentation pathway involves the loss of the acetyl group as a radical or a cation, leading to ions at m/z 155 and m/z 43 (acetyl cation), respectively. The loss of the entire tert-butyl group as a radical results in an ion at m/z 141. Subsequent loss of an acetic acid molecule from this fragment leads to the ion at m/z 82.

References

A Theoretical Quantum Chemical Investigation of cis-2-tert-Butylcyclohexyl Acetate: A Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of cis-2-tert-Butylcyclohexyl acetate (B1210297). Due to the significant steric hindrance imposed by the cis-orientation of the bulky tert-butyl and acetate groups, this molecule is expected to exhibit a complex conformational landscape that deviates from simple cyclohexane (B81311) chair models. Understanding these conformational preferences and the associated energetic and spectroscopic properties is crucial for applications in fragrance chemistry, materials science, and as a scaffold in drug design. This whitepaper details the proposed computational methodologies, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), for a thorough exploration of its structural and electronic properties. The protocols for conformational searching, geometry optimization, frequency analysis, and the prediction of NMR and vibrational spectra are presented. The expected outcomes will provide fundamental insights into the stereoelectronic effects governing the molecule's behavior, offering a robust dataset for further experimental and theoretical work.

Introduction

Substituted cyclohexanes are fundamental motifs in organic chemistry, with their conformational preferences being a cornerstone of stereochemistry. The introduction of bulky substituents, such as the tert-butyl group, can significantly influence the energetics of the chair and non-chair conformations. In the case of cis-2-tert-Butylcyclohexyl acetate, the proximate positioning of two sterically demanding groups suggests a rich and complex conformational energy surface. The interplay between steric repulsion and other non-covalent interactions may lead to the stabilization of non-chair forms, such as twist-boat conformations.

A detailed theoretical investigation using quantum chemical methods can provide invaluable insights into the geometric, energetic, and spectroscopic properties of this molecule. Such a study is essential for rationalizing its physical properties and reactivity, and for designing derivatives with tailored characteristics for various applications, including as fragrance components and chiral building blocks in medicinal chemistry. This whitepaper presents a roadmap for a systematic computational analysis of this compound.

Computational Methodology

A multi-level computational approach is proposed to ensure a thorough and accurate description of this compound. The workflow is designed to first identify all relevant low-energy conformers and then to characterize them with high-level calculations.

Conformational Search

A comprehensive conformational search is the critical first step. Due to the flexibility of the cyclohexane ring and the rotatable acetate group, a multi-step approach is recommended:

-

Molecular Mechanics (MMFF94): An initial broad search of the conformational space will be performed using a suitable molecular mechanics force field to identify a large set of potential low-energy structures.

-

Semi-Empirical (GFN2-xTB): The structures obtained from the molecular mechanics search will be re-optimized using a computationally efficient semi-empirical method to refine the geometries and energies.

-

DFT Refinement: A final refinement of the low-energy conformers will be carried out using a computationally less demanding DFT functional and basis set (e.g., B3LYP/6-31G(d)).

High-Level Geometry Optimization and Frequency Calculations

The unique conformers identified within a 10 kcal/mol window of the global minimum will be subjected to full geometry optimization and frequency calculations using higher levels of theory.

-

Primary Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Secondary (Validation) Method: Møller-Plesset perturbation theory (MP2) with the 6-311+G(d,p) basis set. This will serve as a benchmark to validate the DFT results, particularly for the relative energies of the conformers.

Frequency calculations will be performed at the same level of theory as the geometry optimizations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Spectroscopic Property Prediction

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Tetramethylsilane (TMS) will be used as the reference standard.

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectra will be simulated from the calculated harmonic vibrational frequencies and intensities.

Data Presentation

All quantitative data will be summarized in clearly structured tables to facilitate comparison between different conformers and computational methods.

Table 1: Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Electronic Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative ZPVE-Corrected Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative Electronic Energy (kcal/mol) (MP2/6-311+G(d,p)) |

| Chair-eq,ax | C1 | 0.00 | 0.00 | 0.00 | 0.00 |

| Chair-ax,eq | C1 | Value | Value | Value | Value |

| Twist-Boat 1 | C1 | Value | Value | Value | Value |

| Twist-Boat 2 | C2 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for the Most Stable Conformer

| Carbon Atom | GIAO-B3LYP/6-311+G(d,p) |

| C1 | Value |

| C2 | Value |

| C3 | Value |

| ... | ... |

| C=O | Value |

| O-CH3 | Value |

Table 3: Key Predicted Vibrational Frequencies (cm-1) for the Most Stable Conformer

| Vibrational Mode | B3LYP/6-311+G(d,p) |

| C=O stretch | Value |

| C-O stretch | Value |

| C-H stretch (tert-butyl) | Value |

| C-H stretch (cyclohexyl) | Value |

| ... | ... |

Experimental Protocols

While this whitepaper focuses on a theoretical study, the following experimental protocols would be essential for validating the computational predictions:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., CDCl3) at a concentration of approximately 10 mg/mL.

-

1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals.

-

-

Vibrational Spectroscopy:

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Raman Spectroscopy: Acquire the Raman spectrum of a neat liquid sample using a laser excitation source (e.g., 785 nm) and a suitable spectrometer.

-

Mandatory Visualizations

Caption: Computational workflow for the theoretical analysis.

Caption: Potential conformational equilibrium pathways.

Caption: Relationship between calculated properties and validation.

Conclusion

The proposed theoretical investigation of this compound will provide a foundational understanding of its conformational behavior and spectroscopic properties. By employing a robust, multi-level computational strategy, this study will generate high-quality, reliable data that can be used to interpret experimental findings and guide future research in areas where this molecular scaffold is of interest. The detailed methodologies and data presentation formats outlined in this whitepaper are designed to ensure that the results are both comprehensive and easily accessible to the broader scientific community.

An In-depth Technical Guide to the Physical Properties of cis-2-tert-Butylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cis-2-tert-Butylcyclohexyl acetate (B1210297). The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, quality control, and analytical method development. This document includes a detailed summary of quantitative data, experimental protocols for property determination, and a visualization of the analytical workflow.

Core Physical and Chemical Properties

cis-2-tert-Butylcyclohexyl acetate is a fragrance ingredient known for its fruity and woody scent. An accurate understanding of its physical properties is essential for its application and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol [1][2] |

| CAS Number | 20298-69-5[1][3] |

| Appearance | Colorless liquid or pellets/large crystals[1] |

| Boiling Point | 222.2 °C at 760 mmHg[] |

| Melting Point | Approximately 35 °C (for a high-cis mixture)[5] |

| Density | 0.93 g/cm³[][5] |

| Refractive Index (n20/D) | 1.451[3] |

| Vapor Pressure | 0.103 mmHg at 25 °C (estimated)[6] |

| Solubility | - In water: 7.462 mg/L at 25 °C (estimated)[][6]- Soluble in alcohol[6] and oils[7] |

| LogP (o/w) | 3.96 - 4.057 (estimated)[3][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

This method is suitable for determining the boiling point of a small sample of the liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat step 3.

-

Dry the outside of the pycnometer and record its mass.

-

Calculate the density using the following formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and the known density of water at that temperature.

An Abbe refractometer is commonly used to measure the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to circulate water through the refractometer prisms)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the refractometer and the circulating water bath set to 20 °C. Allow the instrument to equilibrate.

-

Clean the surfaces of the prisms with a suitable solvent and a soft, lint-free tissue.

-

Apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringing is observed at the borderline, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

A qualitative assessment of solubility in various solvents can be performed through simple mixing tests. For quantitative solubility, more advanced analytical techniques are required.

Qualitative Procedure:

-

Label a series of small test tubes with the names of the solvents to be tested (e.g., water, ethanol, acetone, toluene).

-

Add 1 mL of each solvent to the corresponding test tube.

-

Add a small, measured amount of this compound (e.g., 0.1 mL or 100 mg) to each test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Allow the mixture to stand and observe for any signs of insolubility, such as cloudiness, precipitation, or the formation of separate layers.

-

Record the substance as soluble, partially soluble, or insoluble in each solvent. For fragrance applications, the ratio of solubilizer to fragrance oil is crucial for creating stable aqueous solutions.[8][9]

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture, thus determining the purity of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Detector:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1% in ethyl acetate or hexane).

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra of the separated components.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum.

-

Identify any impurity peaks by interpreting their mass spectra and comparing them with spectral libraries.

-

Calculate the purity by determining the relative peak area of the main component compared to the total area of all peaks in the chromatogram (area percent method).

-

DSC is a sensitive technique for determining the melting point and other thermal transitions of a material.

Instrumentation and Conditions:

-

Differential Scanning Calorimeter: Calibrated for temperature and enthalpy.

-

Sample Pans: Aluminum pans, hermetically sealed for liquids or volatile solids.

-

Purge Gas: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 60 °C).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed aluminum pan as a reference.

-

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Start the temperature program and record the heat flow as a function of temperature.

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

Determine the onset temperature of the melting peak, which is typically reported as the melting point. The peak temperature can also be recorded.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: e.g., 300 MHz or higher.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Analyze the chemical shifts of the signals to assign them to the different carbon atoms in the molecule.

-

Additional experiments like DEPT can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quality control and characterization of a fragrance chemical like this compound.

References

- 1. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-Butylcyclohexyl acetate | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:20298-69-5 | Chemsrc [chemsrc.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. cis-green acetate, 20298-69-5 [thegoodscentscompany.com]

- 7. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 8. luxeolabs.com [luxeolabs.com]

- 9. makesy.com [makesy.com]

cis-2-tert-Butylcyclohexyl acetate toxicological data

An In-Depth Technical Guide to the Toxicological Profile of cis-2-tert-Butylcyclohexyl Acetate (B1210297)

Introduction

cis-2-tert-Butylcyclohexyl acetate (CAS No. 20298-69-5) is a synthetic fragrance ingredient valued for its fruity and woody aroma. As with any chemical intended for use in consumer products, a thorough understanding of its toxicological profile is essential to ensure human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on key endpoints relevant to researchers, scientists, and drug development professionals. The information herein is compiled from safety data sheets and peer-reviewed safety assessments, including those from the Research Institute for Fragrance Materials (RIFM). It is important to note that in some cases, data from closely related isomers, such as 2-tert-butylcyclohexyl acetate (CAS No. 88-41-5) or the mixture of cis/trans isomers (CAS No. 32210-23-4), are used for read-across purposes to fill data gaps, a standard practice in chemical safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, specific acute toxicity data is limited; however, data from the isomeric mixture provides valuable insight.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference Substance |

| LD50 | Rat | Oral | 4600 mg/kg | 2-tert-Butylcyclohexyl acetate[1] |

| LD50 | Rat | Oral | 3550 mg/kg | 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture)[2] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | 2-tert-Butylcyclohexyl acetate[1] |

Experimental Protocols

Oral LD50 Study (General Protocol based on OECD Guideline 401): The acute oral toxicity is typically determined by administering the test substance to a group of fasted rodents (e.g., rats). The substance is given in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 is the statistically calculated dose that is expected to be lethal to 50% of the test population.

Skin and Eye Irritation

Studies on skin and eye irritation evaluate the potential for a substance to cause local inflammatory reactions upon contact.

Most safety data sheets indicate that based on available data, the classification criteria for skin and eye irritation are not met for ortho-tert-Butylcyclohexyl acetate (a mixture containing the cis-isomer).[3] However, one source classifies the mixed isomer product (4-tert-Butylcyclohexyl Acetate) as causing skin irritation (Category 2).[2]

Table 2: Skin and Eye Irritation Data

| Endpoint | Result | Reference Substance |

| Skin Corrosion/Irritation | Classification criteria not met | OTBCHA[3][4] |

| Serious Eye Damage/Irritation | Classification criteria not met | OTBCHA[3][4] |

| Skin Irritation | Causes skin irritation (Category 2) | 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture)[2] |

Skin Sensitization